Fmoc-Pro-OH-1-13C Fmoc-Pro-OH-1-13C
Brand Name: Vulcanchem
CAS No.:
VCID: VC16650264
InChI: InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 338.4 g/mol

Fmoc-Pro-OH-1-13C

CAS No.:

Cat. No.: VC16650264

Molecular Formula: C20H19NO4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Pro-OH-1-13C -

Specification

Molecular Formula C20H19NO4
Molecular Weight 338.4 g/mol
IUPAC Name (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1
Standard InChI Key ZPGDWQNBZYOZTI-ZLHLYFPTSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Fmoc-Pro-OH-1-¹³C is a chiral molecule with the molecular formula C₂₀H₁₉¹³CNO₄ and a molecular weight of 338.37 g/mol . Its structure consists of an L-proline backbone modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a ¹³C isotope at the carboxylic acid carbon (position 1). Key physicochemical properties include:

PropertyValueSource
Melting Point117–118 °C
Optical Activity ([α]₂₀/D)+32 ± 1° (c = 1% in DMF)
SolubilitySoluble in DMF, methanol, CH₂Cl₂
pKa3.95 ± 0.20
Storage ConditionsStore at –5 °C to 5 °C, desiccated

The Fmoc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while the ¹³C label provides a detectable marker for NMR and mass spectrometry .

Synthesis and Isotopic Incorporation

The synthesis of Fmoc-Pro-OH-1-¹³C involves isotopic labeling during the preparation of the proline precursor. A representative protocol adapts the unlabeled synthesis method :

  • Isotope-Enriched Proline Synthesis: L-Proline-1-¹³C is synthesized via microbial fermentation using ¹³C-labeled glucose or chemical carboxylation with ¹³CO₂.

  • Fmoc Protection: The labeled proline is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system of 1,4-dioxane and water, with potassium carbonate as a base .

  • Purification: The crude product is extracted with dichloromethane, dried over sodium sulfate, and recrystallized to ≥98% purity .

Critical challenges include minimizing isotopic dilution during protection and ensuring enantiomeric purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to verify isotopic incorporation .

Applications in Peptide Science and Structural Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C label at position 1 enables precise detection of proline’s conformational dynamics in peptides. For example:

  • Cyclomontanin B Synthesis: ¹³C-labeled proline residues were used to resolve torsional angles in cyclic peptides via 2D heteronuclear single quantum coherence (HSQC) NMR .

  • Protein Folding Studies: The ¹³C chemical shift at 175–185 ppm (carboxylic region) reports on hydrogen bonding and solvent exposure in folded proteins .

Mass Spectrometry (MS)-Based Quantitation

Stable isotopes eliminate signal overlap in multiplexed proteomics. In a 2021 study, Fmoc-Pro-OH-1-¹³C synthesized peptides enabled absolute quantitation of collagen fragments in serum with a limit of detection (LOD) of 0.1 fmol/μL .

Mechanistic Studies in Solid-Phase Peptide Synthesis

The ¹³C label aids in tracking side reactions. For instance, Yang et al. (2021) used Fmoc-Pro-OH-1-¹³C to demonstrate that diketopiperazine formation in SPPS occurs at <0.5% yield under standard coupling conditions .

Comparative Analysis of Isotopologues

Fmoc-Pro-OH-1-¹³C is distinct from other labeled variants:

IsotopologueMolecular FormulaApplications
Fmoc-Pro-OH-¹³C₅C₂₀¹³C₅H₁₉NO₄Metabolic flux analysis
Fmoc-Pro-OH-¹⁵NC₂₀H₁₉¹⁵NNO₄Nitrogen tracing in proteolysis
Fmoc-Pro-OH-1-¹³CC₂₀H₁₉¹³CNO₄Site-specific NMR/MS detection

The 1-¹³C variant is preferred for site-specific studies, whereas ¹³C₅ labels are used for whole-molecule tracking .

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